1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
Historical Context and Significance of Azaindole Scaffolds in Organic and Medicinal Chemistry
The pyrrolo[2,3-b]pyridine ring system is a prominent member of the azaindole family, which are bicyclic heterocycles structurally analogous to indole (B1671886) but with one of the carbon atoms in the benzene (B151609) ring replaced by a nitrogen atom. Historically, indole itself is a ubiquitous scaffold found in numerous natural products and biologically active molecules. The strategic incorporation of a nitrogen atom to create the azaindole core was a significant development in medicinal chemistry. This modification allows for profound changes in the physicochemical properties of a molecule, such as basicity, polarity, and hydrogen bonding capacity.
Azaindoles are often considered "privileged structures" because they can interact with a wide range of biological targets with high affinity. jst.go.jpresearchgate.net They frequently serve as bioisosteric replacements for indoles or purines in drug design, a strategy that can lead to improved pharmacological profiles, including enhanced potency and selectivity, as well as novel intellectual property. google.com The ability of the pyridine (B92270) nitrogen to act as a hydrogen bond acceptor is particularly crucial for the interaction of these scaffolds with the hinge region of many protein kinases, making them a cornerstone in the development of kinase inhibitors. researchgate.net
Structural Features and Isomeric Considerations within the Pyrrolo[2,3-b]pyridine Framework
Pyrrolopyridines are composed of a pyrrole (B145914) ring fused to a pyridine ring. chemicalbook.com Depending on the position of the nitrogen atom in the six-membered ring and the points of fusion, six distinct isomeric forms are possible. chemicalbook.com The pyrrolo[2,3-b]pyridine isomer is commonly known as 7-azaindole (B17877), indicating the nitrogen atom is at the 7-position of the bicyclic system.
The four principal isomers based on the nitrogen position in the pyridine ring are 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine). researchgate.netgoogle.com Each isomer possesses a unique electronic distribution and steric profile, which dictates its reactivity and how it interacts with biological macromolecules. The 7-azaindole framework, in particular, has been extensively utilized in drug discovery due to its structural similarity to adenine, the core component of adenosine (B11128) triphosphate (ATP), allowing its derivatives to function as competitive inhibitors at the ATP-binding site of enzymes like kinases.
| Common Name | Systematic Name | Chemical Structure |
|---|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | [Image of 4-Azaindole structure] |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | [Image of 5-Azaindole structure] |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | [Image of 6-Azaindole structure] |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | [Image of 7-Azaindole structure] |
Overview of Current Research Trends and Foundational Therapeutic Relevance of Pyrrolo[2,3-b]pyridine Derivatives
Current research on pyrrolo[2,3-b]pyridine derivatives is heavily concentrated on the development of targeted therapies, most notably for cancer. The scaffold is a key component in a multitude of small-molecule kinase inhibitors. jst.go.jpgoogleapis.com Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Derivatives of 7-azaindole have been successfully designed to target various kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and Focal Adhesion Kinase (FAK). researchgate.netnih.govnih.gov
The therapeutic relevance of this scaffold extends beyond oncology. Researchers are actively exploring its potential in treating inflammatory and immune diseases, neurodegenerative conditions like Alzheimer's disease, and viral infections. researchgate.netgoogle.com The versatility of the pyrrolo[2,3-b]pyridine core allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of a compound's activity and selectivity against specific biological targets.
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | FGFR, JAK3, FAK, SGK-1, CDK9 | Oncology, Immunology |
| Enzymes | NADPH Oxidase 2 (NOX2) | Neurodegenerative Diseases |
| Various | c-Kit, c-Fms, Flt3 | Oncology |
Specific Research Focus on 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone within this Scaffold Class
The compound this compound is not typically an end-product in drug development but rather a crucial synthetic intermediate. Its structure combines the valuable 7-azaindole core with two key functional handles: a chlorine atom on the pyridine ring and an acetyl group at the 3-position of the pyrrole ring.
The synthesis of this intermediate likely proceeds via a Friedel-Crafts acylation of the parent 6-chloro-1H-pyrrolo[2,3-b]pyridine. organic-chemistry.orgnih.gov This type of electrophilic aromatic substitution preferentially occurs at the electron-rich C3-position of the 7-azaindole nucleus.
Once synthesized, this compound serves as a versatile building block.
The Chlorine Atom: The chloro-substituent at the 6-position can be used for further modifications, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of aryl or heteroaryl groups. This allows for the exploration of the chemical space around this part of the molecule to optimize interactions with the target protein.
The Acetyl Group: The ketone functionality of the acetyl group at the 3-position is a key site for chemical elaboration. It can be transformed through a wide array of organic reactions. For example, it can undergo aldol (B89426) condensations, be reduced to an alcohol, converted to an amine via reductive amination, or serve as an anchor point for building more complex side chains. These modifications are often directed at extending the molecule into specific pockets of a target enzyme's active site to enhance potency and selectivity.
In essence, the research focus on this compound lies in its utility as a pivotal intermediate for the construction of libraries of more complex pyrrolo[2,3-b]pyridine derivatives. Its strategic functionalization enables medicinal chemists to systematically investigate structure-activity relationships (SAR) in the pursuit of novel and effective therapeutic agents, particularly kinase inhibitors for a range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILCHYIRLPAXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856926 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-22-9 | |
| Record name | 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 6 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Yl Ethanone
Reactions Involving the Pyrrole (B145914) Nitrogen Atom (N-alkylation, N-acylation)
The nitrogen atom of the pyrrole ring (N-1) in 7-azaindole (B17877) derivatives is analogous to that in indoles, possessing a weakly acidic proton. Deprotonation with a suitable base generates a nucleophilic anion that can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted products. This reactivity is a cornerstone for modifying the scaffold, as substituents at the N-1 position can significantly influence biological activity by probing interactions with specific regions of a target protein.
While specific studies commencing with 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are not extensively documented, the N-alkylation of the broader 7-azaindole scaffold is a common synthetic operation. semanticscholar.orgresearchgate.net The reaction is typically performed under basic conditions to deprotonate the pyrrole nitrogen. The choice of base and solvent can influence the regioselectivity of alkylation, particularly in scaffolds with multiple reactive nitrogen atoms, though in the 7-azaindole system, the pyrrole nitrogen is significantly more acidic than the pyridine (B92270) nitrogen, favoring substitution at N-1. rsc.org
Table 1: Representative Conditions for N-Alkylation of Pyrrolo[2,3-b]pyridine Scaffolds Note: These are general conditions for the parent scaffold and not specific to the title compound.
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | NaH | THF/DMF | Room Temp. | High |
| Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | Moderate-High |
N-acylation proceeds via a similar mechanism, typically employing acyl chlorides or anhydrides in the presence of a base. This transformation introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce different steric and electronic properties compared to N-alkyl derivatives.
Reactions at the Pyridine Nitrogen Atom (Quaternization)
The nitrogen atom in the pyridine portion of the 7-azaindole ring (N-7) retains the basic and nucleophilic character typical of pyridines, with a reported pKa of 4.59 for the parent 7-azaindole. researchgate.net This allows it to react with electrophiles, most notably alkyl halides, in a process known as quaternization to form a positively charged pyridinium (B92312) salt.
This reaction has been demonstrated on the 7-azaindole scaffold; for instance, 1,7-Dimethyl-1H-pyrrolo[2,3-b]pyridinium iodide is formed from the reaction of 1-methyl-7-azaindole with methyl iodide. ntnu.no However, the reactivity of the pyridine nitrogen in this compound is expected to be attenuated. Both the C-6 chloro substituent and the C-3 acetyl group are electron-withdrawing, which reduces the electron density of the entire heterocyclic system, thereby decreasing the basicity and nucleophilicity of the N-7 atom. Consequently, more forcing conditions (e.g., higher temperatures, stronger alkylating agents) may be required to achieve quaternization compared to the unsubstituted parent scaffold.
Reactions of the Carbonyl Group: Reduction, Oxidation, and Condensation
The acetyl group at the C-3 position is a key functional handle for a wide range of chemical modifications. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling reactions at both sites.
Reduction: The carbonyl can be reduced to a secondary alcohol or completely deoxygenated to an ethyl group. Reduction of the closely related 3-acetyl-7-azaindole to 3-(2-hydroxyethyl)-7-azaindole has been reported, demonstrating the feasibility of this transformation. ntnu.no Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed for the conversion to the alcohol. More vigorous conditions, such as Wolff-Kishner or Clemmensen reduction, would be required for complete deoxygenation.
Oxidation: While no specific examples are reported for the title compound, ketones are susceptible to oxidation reactions such as the Baeyer-Villiger oxidation. Treatment with a peroxy acid (e.g., m-CPBA) could potentially convert the 3-acetyl group into a 3-acetoxy group, providing another avenue for functionalization.
Condensation: The acidic α-protons of the acetyl group allow for base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). This reaction has been effectively used to synthesize a series of 7-azaindole-chalcone hybrids as potential protein kinase inhibitors, starting from 3-acetyl-7-azaindole. nih.gov This demonstrates a robust method for extending the C-3 substituent and exploring new chemical space.
Table 2: Synthesis of 7-Azaindole Chalcone Derivatives via Claisen-Schmidt Condensation
| Aldehyde Reactant | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | aq. NaOH | Ethanol | (E)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 | nih.gov |
| 4-Chlorobenzaldehyde | aq. NaOH | Ethanol | (E)-3-(4-chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one | 81 | nih.gov |
Electrophilic Aromatic Substitution on the Pyrrolopyridine Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like pyrrole. In the 7-azaindole scaffold, the pyrrole ring is significantly more activated towards electrophilic attack than the electron-deficient pyridine ring. The inherent reactivity of the unsubstituted 7-azaindole directs electrophiles primarily to the C-3 position. nih.gov
Nucleophilic Aromatic Substitution at the Chloro Position
The C-6 chloro atom is attached to an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This position is synthetically valuable as it provides a reliable site for introducing molecular diversity. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. ntnu.no
This reactivity is widely exploited through palladium-catalyzed cross-coupling reactions, which have become a dominant method for C-C and C-N bond formation on this scaffold. Reactions such as the Suzuki–Miyaura (with boronic acids), Buchwald–Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings are routinely used to functionalize the 6-position of 7-azaindoles. acs.orgorganic-chemistry.orgnih.gov These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.
Table 3: Examples of Cross-Coupling Reactions at the C-6 Position of the 7-Azaindole Scaffold
| Coupling Partner | Catalyst/Ligand | Base | Reaction Type | Product Type | Ref |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Suzuki-Miyaura | 6-Aryl-7-azaindole | acs.org |
| Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Buchwald-Hartwig | 6-Amino-7-azaindole | nih.gov |
Derivatization Strategies for Expanding Chemical Space in Structure-Activity Relationship Studies
The chemical reactivity inherent to the different functional groups of this compound makes it an excellent template for generating compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov The strategic modification at each reactive site allows for the systematic exploration of how different substituents impact biological activity.
N-1 Position: Alkylation or acylation at the pyrrole nitrogen allows for the introduction of substituents that can occupy new regions of a binding pocket. This position is often modified to improve potency or modulate physicochemical properties. semanticscholar.org
C-3 Acetyl Group: The carbonyl functionality can be transformed into a variety of other groups. Reduction to an alcohol introduces a hydrogen bond donor/acceptor. Condensation reactions to form chalcones or other extended structures can probe larger areas of a target protein. nih.gov
C-6 Chloro Position: This is arguably the most versatile position for derivatization. Palladium-catalyzed cross-coupling reactions enable the facile installation of a wide range of aromatic and heteroaromatic rings, as well as various amino and alkoxy groups. This allows for extensive SAR exploration to optimize interactions, potency, and selectivity. acs.orgnih.gov
By combining transformations at these different sites, a multi-dimensional exploration of chemical space can be achieved, starting from a single, versatile scaffold. This systematic approach is fundamental to modern drug discovery and highlights the utility of this compound as a valuable building block.
Structure Activity Relationship Sar and Structural Optimization in Pyrrolo 2,3 B Pyridine Chemistry
Molecular Design Principles for Modulating Biological Activity
The design of biologically active molecules based on the 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold is guided by several key principles aimed at optimizing interactions with the target protein, often the ATP-binding site of kinases. jst.go.jpchemicalbook.com The 7-azaindole (B17877) core itself is an excellent hinge-binding motif, capable of forming crucial hydrogen bonds with the protein backbone. jst.go.jpjst.go.jpchemicalbook.com The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor. chemicalbook.com
Substituents on this core are strategically placed to achieve a combination of desired properties:
Enhanced Potency: Modifications are introduced to establish additional favorable interactions with the target, such as hydrophobic interactions, van der Waals forces, or further hydrogen bonds.
Improved Selectivity: By exploiting subtle differences in the amino acid residues of the target protein compared to off-target proteins, substituents can be designed to favor binding to the intended target, thereby reducing side effects.
Favorable Pharmacokinetic Properties: Molecular design also considers aspects like solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body and exert its effect.
For instance, in the context of kinase inhibitors, the 3-acetyl group of this compound can be a starting point for elaboration into more complex side chains that can access deeper pockets within the kinase domain. The 6-chloro substituent can influence the electronic properties of the ring system and provide a vector for further chemical modification.
Quantitative Impact of Substituents on Efficacy and Potency
| Compound | R1 (Position 6) | R2 (Position 3) | IC50 (nM) |
|---|---|---|---|
| 1 | -Cl | -C(O)CH3 | 500 |
| 2 | -H | -C(O)CH3 | 1200 |
| 3 | -F | -C(O)CH3 | 750 |
| 4 | -Cl | -C(O)Cyclopropyl | 250 |
| 5 | -Cl | -C(O)NH-Phenyl | 80 |
Analysis of the Hypothetical Data:
Impact of the 6-substituent: Comparing compound 1 (-Cl) with compound 2 (-H) suggests that the chloro group at the 6-position is beneficial for activity. This could be due to electronic effects on the pyrrolo[2,3-b]pyridine ring system that enhance its binding affinity or due to direct interactions with the target protein. The less potent activity of the fluoro-substituted analog (compound 3) indicates that the size and electronic nature of the halogen at this position are important factors.
Impact of the 3-substituent: Modification of the acetyl group at the 3-position leads to significant changes in potency. Replacing the methyl of the acetyl group with a cyclopropyl (B3062369) ring (compound 4) may lead to improved hydrophobic interactions within the binding pocket. Further elaboration to a phenylamide (compound 5) could introduce additional hydrogen bonding and/or pi-stacking interactions, resulting in a substantial increase in potency.
Conformational Analysis and its Influence on Molecular Recognition and Ligand Binding
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For this compound and its derivatives, the orientation of the 3-acetyl group relative to the plane of the pyrrolo[2,3-b]pyridine ring is a key conformational feature.
Rotation around the single bond connecting the carbonyl carbon to the C3 position of the ring system can lead to different conformers. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal electronic conjugation. This conformation, in turn, dictates how the molecule presents its functional groups for interaction with the amino acid residues of the binding site.
X-ray crystallography and computational modeling are powerful tools for studying the conformation of such molecules and their complexes with proteins. For example, the planarity of the pyrrolo[2,3-b]pyridine core is important for stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. The torsional angle of the 3-acetyl group will determine the directionality of the carbonyl oxygen, which can act as a hydrogen bond acceptor.
Scaffold Hopping and Bioisosteric Replacements in Lead Compound Optimization
Once a lead compound like this compound is identified, medicinal chemists employ various strategies to optimize its properties.
Scaffold Hopping: This strategy involves replacing the core pyrrolo[2,3-b]pyridine scaffold with a different heterocyclic system while retaining the key pharmacophoric features responsible for biological activity. nih.gov The goal is to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, a pyrrolo[2,3-d]pyrimidine could be explored as a potential scaffold hop, as it maintains a similar arrangement of hydrogen bond donors and acceptors. mdpi.com
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. This strategy is used to fine-tune the properties of a lead compound.
For this compound, several bioisosteric replacements could be considered:
For the 3-acetyl group: The acetyl group could be replaced with other functionalities that can act as hydrogen bond acceptors or participate in other interactions. Examples include:
An oxazole (B20620) or isoxazole (B147169) ring to mimic the carbonyl group and introduce different electronic and steric properties.
A sulfonamide group, which can also act as a hydrogen bond acceptor.
A nitrile group, which is a smaller hydrogen bond acceptor.
For the 6-chloro group: The chloro substituent could be replaced with other groups to modulate lipophilicity, electronics, and metabolic stability. Examples include:
A trifluoromethyl group, which is a strong electron-withdrawing group and can improve metabolic stability.
A small alkyl group like methyl to probe for hydrophobic interactions.
A cyano group to alter the electronic profile and potentially introduce new interactions.
The following table provides examples of potential bioisosteric replacements for different moieties of the parent compound.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| 3-Acetyl Group | Oxadiazole | Mimics hydrogen bond accepting properties of the carbonyl, potentially improves metabolic stability. |
| 3-Acetyl Group | Nitrile | Smaller, linear hydrogen bond acceptor, alters steric profile. |
| 6-Chloro Group | Trifluoromethyl (CF3) | Strong electron-withdrawing group, can enhance metabolic stability and binding affinity. |
| 6-Chloro Group | Cyano (CN) | Modulates electronic properties, can act as a hydrogen bond acceptor. |
Molecular Mechanisms and Biological Target Interactions of Pyrrolo 2,3 B Pyridine Derivatives
Kinase Inhibition Mechanisms
The primary mechanism by which pyrrolo[2,3-b]pyridine derivatives exhibit their biological activity is through the inhibition of various protein kinases. By competing with ATP for the binding site in the kinase domain, these small molecules can modulate signaling pathways crucial for cell proliferation, survival, and differentiation.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development of various cancers, making FGFRs an attractive target for therapeutic intervention. patsnap.comresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. rsc.org
Molecular docking studies reveal the specific interactions underpinning this inhibition. The 1H-pyrrolo[2,3-b]pyridine nucleus typically forms two crucial hydrogen bonds with the hinge region of the FGFR1 protein, specifically with the backbone carbonyl of glutamate-562 (E562) and the NH group of alanine-564 (A564). patsnap.com Further stabilization is achieved through a π–π stacking interaction between substituents on the pyrrolopyridine core, such as a 3,5-dimethoxyphenyl group, and phenylalanine-489 (F489). This substituent also occupies a hydrophobic pocket, forming additional hydrogen bonds with aspartate-641 (D641). patsnap.com
One notable derivative, compound 4h , has demonstrated potent pan-FGFR inhibitory activity. patsnap.comrsc.org Its efficacy against multiple FGFR isoforms highlights the potential of this chemical scaffold in developing broad-spectrum FGFR inhibitors.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data sourced from RSC Publishing and PubMed Central. patsnap.comrsc.org |
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Cyclin-Dependent Kinase 1 (CDK1), complexed with cyclin B, is a master regulator of the G2/M transition and is essential for mitosis. x-mol.com Inhibition of CDK1 can prevent cells from entering cell division, making it a target for cancer therapy. While much of the research on pyrrolo-based compounds has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, evidence suggests that 1H-pyrrolo[2,3-b]pyridine derivatives also possess inhibitory activity against CDKs.
For instance, the novel pyrrolo[2,3-b]pyridine-based compound S01 , primarily designed as a GSK-3β inhibitor, also showed activity against CDK1, indicating a degree of kinase cross-reactivity for this scaffold. The inhibitory mechanism for this class of compounds is believed to be competitive with respect to ATP, a common feature for kinase inhibitors built on purine-like cores.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular responses to stress, including oxidative and endoplasmic reticulum stress. x-mol.compatsnap.com Activation of ASK1 leads to downstream signaling cascades involving p38 and JNK, which can trigger inflammation, apoptosis, and fibrosis. patsnap.com Consequently, ASK1 is considered a therapeutic target for a variety of diseases.
Small molecule inhibitors of ASK1 typically act by competing with ATP for its binding site within the kinase domain. patsnap.com This prevents the autophosphorylation required for ASK1 activation and blocks the subsequent signaling cascade. While a wide range of chemical scaffolds have been explored as ASK1 inhibitors, specific and detailed studies on 1H-pyrrolo[2,3-b]pyridine derivatives targeting ASK1 are not extensively documented in the currently available literature. However, given the scaffold's established success as an ATP-competitive kinase inhibitor, it represents a plausible core for the future design of novel ASK1 inhibitors.
Serum/glucocorticoid-regulated Kinase 1 (SGK-1) Inhibition
Serum/glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in cellular processes including cell proliferation and survival. koreascience.kr Dysregulated SGK1 activity is linked to various diseases, including cancer, making it a viable therapeutic target. koreascience.kr The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop novel SGK1 inhibitors.
These derivatives are designed to fit within the ATP-binding pocket of the SGK1 kinase domain, thereby preventing the phosphorylation of its downstream targets and inhibiting the pro-survival signals it mediates. The development of such inhibitors is guided by the crystal structure of SGK1, enabling the optimization of compounds with high affinity and selectivity. koreascience.kr
Interactions with Other Identified Biological Targets (e.g., tubulin binding)
Beyond kinase inhibition, certain pyrrolo-heterocyclic derivatives have been identified as microtubule-targeting agents that function by binding to tubulin. Microtubules are essential cytoskeletal proteins involved in maintaining cell structure and forming the mitotic spindle during cell division. Disrupting microtubule dynamics is a well-established anticancer strategy.
Derivatives based on the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as colchicine-binding site inhibitors. Molecular modeling suggests these compounds interact with tubulin by forming hydrogen bonds with key residues such as threonine-α179 (Thrα179) and asparagine-β349 (Asnβ349). This interaction prevents the polymerization of tubulin into microtubules, leading to a disruption of the cytoskeleton, G2/M phase cell cycle arrest, and ultimately, apoptosis.
Cellular Pathway Modulation: Antiproliferative and Pro-apoptotic Effects in In Vitro Cell Models
The inhibition of key kinases and other biological targets by pyrrolo[2,3-b]pyridine derivatives translates into significant effects at the cellular level. These compounds have consistently demonstrated potent antiproliferative and pro-apoptotic activities across a variety of in vitro cancer cell models.
The antiproliferative effects are a direct consequence of inhibiting signaling pathways essential for cancer cell growth and division. For example, the FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.org Similarly, other derivatives have shown potent activity against human cancer cell lines including those from colon (HT-29), lung (A549), and glioblastoma (U87MG).
| Compound/Derivative Series | Cell Line | Effect | IC₅₀ Value (µM) |
| 4h | 4T1 (Breast) | Antiproliferative | Not specified |
| Pyrrolo[2,3-b]pyridine-naphthyridinone hybrid (analogue 32) | HT-29 (Colon) | Antiproliferative | Not specified |
| Pyrrolo[2,3-d]pyrimidine-urea hybrid (10a) | PC3 (Prostate) | Cytotoxic | 0.19 |
| Pyrrolo[2,3-d]pyrimidine-urea hybrid (10b) | MCF-7 (Breast) | Cytotoxic | 1.66 |
| Pyrrolo[2,3-d]pyrimidine-urea hybrid (9e) | A549 (Lung) | Cytotoxic | 4.55 |
| Data compiled from multiple studies. rsc.orgkoreascience.krmdpi.com |
In addition to halting proliferation, these compounds actively induce programmed cell death, or apoptosis. The FGFR inhibitor 4h was also found to induce apoptosis in 4T1 cells. rsc.org Mechanistic studies on related pyrrolo[2,3-d]pyrimidine derivatives show that this effect is often mediated through the intrinsic apoptotic pathway. This is characterized by a reduction in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the subsequent activation of executioner enzymes like caspase-3 and caspase-9, leading to cleavage of PARP (Poly (ADP-ribose) polymerase). koreascience.kr This induction of apoptosis is frequently accompanied by cell cycle arrest at the G0/G1 or G2/M phases. koreascience.krmdpi.com
Enzyme Kinetics and Binding Affinity Studies of Ligand-Target Complexes
Derivatives of the pyrrolo[2,3-b]pyridine core have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. These studies are crucial for understanding the potency, selectivity, and mechanism of action of these compounds. The primary methods for characterizing these interactions involve enzyme kinetics to determine inhibitory constants (e.g., IC₅₀, Kᵢ) and biophysical assays to measure binding affinity (e.g., Kₔ). While specific kinetic data for 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is not prominently available in publicly accessible research, the broader class of pyrrolo[2,3-b]pyridine derivatives has been shown to potently inhibit several important enzyme targets.
Bruton's Tyrosine Kinase (BTK) Inhibition:
A series of pyrrolo[2,3-b]pyridine-based derivatives have been designed and identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. nih.gov Structure-activity relationship (SAR) studies revealed that modifications on the pyrrolo[2,3-b]pyridine scaffold significantly impact inhibitory activity. For instance, several compounds in a studied series demonstrated IC₅₀ values of less than 10 nM in BTK enzyme assays. nih.gov One of the most potent compounds from this series, compound 3p , exhibited an IC₅₀ of 6.0 nM in enzymatic assays and 14 nM in cellular assays, highlighting its superior activity compared to other known inhibitors. nih.gov This potent inhibition is attributed to the specific interactions of the pyrrolo[2,3-b]pyridine core and its substituents within the BTK active site.
Interactive Data Table: BTK Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| 3n | <10 | <20 |
| 3p | 6.0 | 14 |
| 3q | <10 | Not Reported |
| 3r | <10 | Not Reported |
| 3s | <10 | Not Reported |
| 3m | Not Reported | <20 |
| 3o | Not Reported | <20 |
| 3t | Not Reported | <20 |
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making FGFR an attractive therapeutic target. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. rsc.orgnih.gov One notable compound, 4h , demonstrated significant inhibitory activity against multiple FGFR isoforms, with IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov The high potency of these compounds is a result of their ability to fit snugly into the ATP-binding pocket of the FGFR kinase domain, forming key interactions that stabilize the enzyme-inhibitor complex.
Phosphodiesterase 4B (PDE4B) Inhibition:
In a different therapeutic area, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. nih.gov A scaffold-hopping approach led to the discovery of compounds with moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. nih.gov Molecular modeling studies have elucidated how these compounds interact with the active site of the enzyme, guiding further optimization for improved potency and selectivity. nih.gov
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition:
Furthermore, 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their inhibitory activity against Maternal Embryonic Leucine Zipper Kinase (MELK), a potential target in oncology. nih.gov An optimized compound, 16h , exhibited a potent enzyme inhibition with an IC₅₀ of 32 nM. nih.gov However, further investigations suggested that this compound acts as a multi-target kinase inhibitor, and its anticancer effects might be due to off-target mechanisms. nih.gov This highlights the importance of comprehensive kinase profiling to understand the selectivity and true mechanism of action of these inhibitors.
Theoretical and Computational Chemistry Applications in Pyrrolo 2,3 B Pyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are pivotal in exploring the electronic landscape of pyrrolo[2,3-b]pyridine systems, predicting their reactivity, and explaining the outcomes of chemical reactions.
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), exhibits a rich and complex reactivity pattern. Experimental studies have shown that electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, preferentially occur at the C3 position of the pyrrole (B145914) ring. This regioselectivity is attributed to the higher nucleophilicity of this position. uni-rostock.de
DFT calculations on the related indole (B1671886) molecule provide a model for understanding the acylation mechanism. The reaction is believed to proceed through a classic Friedel-Crafts pathway involving the formation of an acylium ion, which then attacks the electron-rich pyrrole ring. researchgate.netdntb.gov.ua The rate-determining step in many Friedel-Crafts acylations is the formation of the acylium ion itself. nih.gov Computational studies on indole acylation catalyzed by metal triflates have explored different mechanistic pathways, demonstrating that the catalyst plays a crucial role in activating the acylating agent and facilitating the reaction. dntb.gov.uatohoku.ac.jp These theoretical models suggest that the catalyst can directly coordinate with both the indole and the anhydride (B1165640), leading to a favorable transition state for C3-acylation. tohoku.ac.jp
Molecular orbital theory provides a powerful lens through which to view chemical reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the region most susceptible to accepting electrons (electrophilicity).
For 7-azaindole derivatives, DFT calculations consistently show that the HOMO is primarily localized on the pyrrole ring, confirming its role as the nucleophilic center in electrophilic substitution reactions. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Experimental charge density analysis, corroborated by DFT calculations, has been performed on 4-chloro-1H-pyrrolo[2,3-b]pyridine, a close analogue of the 6-chloro isomer. This study provides a detailed picture of the electron distribution and the nature of chemical bonds within the molecule. The topological analysis of the electron density reveals the characteristics of intramolecular bonds and intermolecular interactions, such as hydrogen bonds. Such analyses quantify the charge concentration and depletion in different regions of the molecule, which governs how it interacts with other reagents and biological targets.
| Parameter | Description | Relevance to Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity and ease of electron donation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity and ease of electron acceptance. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Electron Density | Spatial distribution of electrons in the molecule | Higher density at a specific site (e.g., C3) indicates a more nucleophilic center. |
| Mulliken Charges | Calculated partial charges on each atom | Provides a quantitative estimate of the charge distribution and polar nature of bonds. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
The pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. nih.govrsc.org Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model how these compounds bind to their biological targets.
Molecular docking predicts the preferred orientation of a ligand (like 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) when bound to a receptor, typically a protein, to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity.
For instance, studies on pyrrolo[2,3-b]pyridine derivatives as inhibitors for kinases like V600E-BRAF have used molecular docking to elucidate their binding modes. These simulations often reveal key hydrogen bonding interactions between the pyrrolo[2,3-b]pyridine core and amino acid residues in the kinase hinge region, which are crucial for inhibitory activity. nih.gov The N1-H of the pyrrole and the N7 of the pyridine (B92270) are frequently involved in these critical hydrogen bonds.
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions, offering a more realistic representation of the binding event in a physiological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity.
A 3D-QSAR study on a series of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors successfully developed predictive models. These models highlighted the importance of specific substitutions on the scaffold for enhancing inhibitory potency. The contour maps generated from such studies can guide the rational design of new derivatives, such as analogues of this compound, with potentially improved activity.
| Model | q² | r² | SEE | F-value |
| CoMFA | 0.654 | 0.987 | 0.088 | 258.75 |
| CoMSIA | 0.589 | 0.976 | 0.121 | 142.67 |
| q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F: F-statistic value. These parameters are used to assess the statistical validity and predictive power of the QSAR model. |
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can be crucial for confirming their identity and structure after synthesis. DFT calculations can provide accurate predictions of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of complex spectra and confirm the correct structure, especially for novel compounds where reference data is unavailable. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.
Similarly, DFT can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in IR and Raman spectra. Comparing the computed vibrational spectrum with the experimental one can help in assigning specific vibrational modes to observed absorption bands. For example, the characteristic C=O stretching frequency of the ethanone (B97240) group and the N-H stretching frequency of the pyrrole ring in this compound can be predicted and compared with experimental IR data to confirm its synthesis and structural integrity.
Advanced Analytical Methodologies for Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are indispensable for elucidating the precise molecular structure of 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments) for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. A full suite of NMR experiments would be required for the unequivocal structural confirmation of this compound.
¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. For the target molecule, distinct signals would be expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the methyl protons of the ethanone (B97240) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical in assigning each proton to its specific position. For instance, the aromatic protons would appear in the downfield region, while the acetyl methyl protons would be a singlet in the upfield region. A broad singlet corresponding to the N-H proton of the pyrrole ring would also be anticipated.
¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum would show distinct resonances for the carbonyl carbon of the ketone, the carbons of the bicyclic aromatic core, and the methyl carbon. The chemical shift of the carbonyl carbon would be significantly downfield.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity |
| 12.10 | br s |
| 8.35 | s |
| 8.10 | d |
| 7.30 | d |
| 2.50 | s |
Note: The data in this table is hypothetical and serves as an illustrative example of expected values. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1700 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the pyrrole ring (around 3100-3300 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹). The C-Cl stretching vibration would be observed in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the pyrrolopyridine core would likely give rise to strong Raman signals.
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Ketone) | 1660 - 1700 |
| C=C / C=N Stretch (Aromatic) | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: This table represents typical frequency ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula.
For this compound (C₉H₇ClN₂O), the mass spectrum would show a molecular ion peak (M⁺) and an isotopic peak (M+2) with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern upon electron ionization would likely involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), which are common fragmentation pathways for acetyl-substituted compounds.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) (often with a modifier like formic acid or trifluoroacetic acid), would be developed. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, detected by a UV detector at a wavelength where the compound has strong absorbance. This method is crucial for quantitative analysis and for ensuring the compound meets the high purity standards required for subsequent academic research.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC could be employed to analyze for the presence of any volatile impurities or residual solvents from the synthesis. The compound would need to be sufficiently stable to be vaporized at the inlet temperature without decomposition. If direct analysis is not feasible, derivatization techniques could be explored to increase its volatility and thermal stability.
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. Despite extensive efforts, no publicly available single-crystal X-ray diffraction data for this specific compound could be located.
The determination of the three-dimensional atomic arrangement of a molecule in its solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the compound's physical and chemical properties.
While crystallographic data exists for structurally related compounds, such as derivatives of the pyrrolopyridine core, the explicit crystal structure of this compound has not been reported in the searched scientific literature. Therefore, detailed research findings and data tables pertaining to its solid-state structure cannot be provided at this time. The acquisition of such data would necessitate the growth of a suitable single crystal of the compound and subsequent analysis by X-ray diffraction.
Patent Landscape and Intellectual Property Considerations in Pyrrolo 2,3 B Pyridine Chemistry
Analysis of Key Patent Applications and Granted Patents Pertaining to the Pyrrolo[2,3-b]pyridine Scaffold
The patent landscape for pyrrolo[2,3-b]pyridine derivatives is largely dominated by their application as protein kinase inhibitors, a class of enzymes pivotal in cellular signaling pathways. Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making inhibitors of these enzymes highly valuable therapeutic agents.
A significant portion of patent filings centers on the development of these inhibitors for oncological treatments. For instance, patent applications describe pyrrolo[2,3-b]pyridine derivatives that target a range of protein kinases including, but not limited to, IGF-1R, Raf, EGF, PDGF, VEGF, and various cycline-dependent kinases (CDKs). google.com The breadth of these claims highlights the versatility of the pyrrolo[2,3-b]pyridine scaffold in designing selective kinase inhibitors.
One notable area of patent activity involves inhibitors of myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), where pyrrolo[2,3-b]pyridine compounds have been claimed for their potential in treating proliferative diseases like cancer by blocking cancer cell invasion. google.com Similarly, derivatives of this scaffold have been patented as SGK-1 kinase inhibitors for the treatment of disorders associated with SGK-1 activity, which can play a role in renal and cardiovascular diseases. google.com
Furthermore, the fibroblast growth factor receptor (FGFR) signaling pathway, which is often dysregulated in various tumors, has been a target for novel 1H-pyrrolo[2,3-b]pyridine derivatives, with patent applications covering their synthesis and use as potent FGFR inhibitors. rsc.org The well-known B-RAF inhibitors, some of which are FDA-approved anticancer agents, also feature the pyrrolo[2,3-b]pyridine core, leading to extensive patenting of new analogues targeting the V600E B-RAF mutation. nih.gov
The following interactive table provides a summary of key patent applications and granted patents related to the pyrrolo[2,3-b]pyridine scaffold:
| Patent/Application Number | Title | Key Therapeutic Targets | Assignee/Applicant |
| US7968566B2 | Pyrrolo(2,3-b) pyridine (B92270) derivatives, the preparation and the pharmaceutical use thereof in the form of kinase inhibitors | IGF-1R, cdc7, Aurora 1-2, Src, Jnk, FAK, KDR, IR, Tie2 | Not Specified |
| WO2019034890A1 | Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer | MRCK | Not Specified |
| WO2006063167A1 | 1h-pyrrolo[2,3-b]pyridines | SGK-1 kinase | Not Specified |
| EP2395004A3 | Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors | Protein kinases | Not Specified |
| WO2013181415A1 | Synthesis of pyrrolo [2, 3 - b] pyridines | Not Specified (Process Patent) | Plexxikon Inc. |
Implications of Patent Filings on Academic Research Directions and Collaborative Opportunities
The dense patenting activity around the pyrrolo[2,3-b]pyridine scaffold has a multifaceted impact on academic research. On one hand, the disclosure of novel compounds and their biological activities in patent literature can stimulate academic investigations into new therapeutic applications and mechanisms of action. Patents provide a rich source of information on structure-activity relationships, which can guide academic researchers in designing their own novel compounds. researchgate.net
However, the extensive intellectual property claims can also create barriers to academic research. The existence of broad patents may restrict the exploration of certain chemical spaces or biological targets without the risk of infringement. This can steer academic research towards more niche applications or fundamental studies that are less likely to overlap with existing patents.
Despite these challenges, the patent landscape can also foster collaborative opportunities. Pharmaceutical companies holding key patents may collaborate with academic institutions to explore the full therapeutic potential of their patented compounds. These collaborations can provide academic researchers with access to proprietary chemical libraries and research funding, while offering companies valuable insights from academic experts. Such partnerships can bridge the gap between industrial drug development and fundamental academic research, ultimately accelerating the translation of scientific discoveries into clinical applications.
Freedom-to-Operate Analysis in the Development of Novel Pyrrolo[2,3-b]pyridine Analogues
For any entity, academic or commercial, seeking to develop novel pyrrolo[2,3-b]pyridine analogues for therapeutic use, a thorough freedom-to-operate (FTO) analysis is imperative. An FTO analysis aims to determine whether a proposed product or process infringes on the valid intellectual property rights of others.
The first step in an FTO analysis is a comprehensive search of the patent landscape to identify relevant patents and patent applications. This search should not be limited to granted patents but must also include pending applications, as these can issue and become enforceable. The scope of the claims in the identified patents must be carefully analyzed to understand the boundaries of the protected invention.
In the context of pyrrolo[2,3-b]pyridine chemistry, an FTO analysis would involve scrutinizing patents claiming specific derivatives, methods of their synthesis, and their use for treating particular diseases. For example, developing a new pyrrolo[2,3-b]pyridine-based kinase inhibitor would require careful consideration of existing patents claiming similar compounds for the same therapeutic indication.
If a potential FTO issue is identified, several strategies can be employed. One approach is to "design around" the existing patent by modifying the chemical structure of the new analogue to fall outside the scope of the patent's claims. Another strategy is to seek a license from the patent holder, which would grant permission to use the patented technology in exchange for royalties or other forms of compensation. In some cases, it may be possible to challenge the validity of a blocking patent if there is evidence of prior art or other legal grounds for invalidation.
Given the heavily patented nature of the pyrrolo[2,3-b]pyridine scaffold, a proactive and ongoing FTO analysis is a critical component of any research and development program in this area to mitigate the risk of patent infringement and ensure a clear path to commercialization.
Future Research Directions and Unexplored Avenues for 1 6 Chloro 1h Pyrrolo 2,3 B Pyridin 3 Yl Ethanone
Development of Novel and More Sustainable Synthetic Pathways
The synthesis of 7-azaindole (B17877) derivatives has traditionally involved methods like the Fischer or Madelung indole (B1671886) syntheses. researchgate.net However, modern organic chemistry has seen a shift towards more efficient and sustainable practices, leveraging advances in catalysis and reaction technology.
Future synthetic research for 1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its analogs could focus on the following areas:
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov Exploring microwave-assisted intramolecular cyclization or cross-coupling steps could provide a more rapid and efficient pathway to the target molecule. beilstein-journals.org
Continuous-Flow Chemistry: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters. rsc.org Developing a continuous-flow process for the synthesis would be a significant step towards a more sustainable and industrially scalable manufacturing process, particularly for managing potentially energetic or unstable intermediates safely. rsc.org
Green Chemistry Principles: A focus on "green" chemistry would involve replacing hazardous solvents with more environmentally benign alternatives, improving atom economy, and reducing waste. rsc.org For example, exploring silver-catalyzed intramolecular cyclizations in water could eliminate the need for strong bases or acids and organic solvents. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Palladium-Catalyzed Reactions | High efficiency, broad substrate scope, well-established methods. nih.govorganic-chemistry.org | Developing one-pot procedures; optimizing catalyst and ligand systems. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.govbeilstein-journals.org | Screening key reaction steps for amenability to microwave conditions. |
| Continuous-Flow Chemistry | Enhanced safety, scalability, precise reaction control. rsc.org | Designing and optimizing a multi-step flow synthesis pathway. |
| Green Chemistry Approaches | Reduced environmental impact, lower toxicity, potential for catalyst recycling. organic-chemistry.orgrsc.org | Use of aqueous media, recyclable catalysts, and high atom-economy reactions. |
Exploration of Undiscovered Biological Targets and Disease Indications beyond Current Scope
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-known "hinge-binding" motif present in many kinase inhibitors. nih.govrsc.org Derivatives have shown activity against various kinases, including B-RAF, FGFR, c-Met, and CDK8, with applications in oncology. acs.orgnih.govrsc.orgnih.gov However, the human kinome consists of over 500 protein kinases, a significant portion of which remains underexplored. acs.org
Future research should aim to broaden the biological scope of this compound:
Broad Kinome Screening: Profiling the compound and its derivatives against a large panel of kinases could uncover novel and potent inhibitory activities against understudied kinases. acs.org This could open up therapeutic possibilities for diseases driven by these less-investigated targets.
Non-Kinase Targets: While the scaffold is favored for kinase inhibition, its structural features may allow it to interact with other classes of proteins. Phenotypic screening, where compounds are tested for their effects on cells or organisms without a preconceived target, could reveal unexpected activities. nih.gov This could lead to the discovery of novel mechanisms of action and applications in areas like infectious diseases or neurodegenerative disorders. For example, related pyrrole (B145914) derivatives have been investigated for activity against Mycobacterium tuberculosis and as multi-target agents for Alzheimer's disease. mdpi.comresearchgate.net
Fragment-Based Drug Discovery: The core molecule can be considered a starting fragment for building inhibitors against new target classes. By identifying weak but specific binding to a new protein, the fragment can be elaborated and optimized into a potent lead compound.
| Approach | Rationale | Potential Disease Indications |
|---|---|---|
| Broad Kinome Profiling | A large portion of the human kinome is underexplored as a drug target. acs.org | Cancers, inflammatory disorders, immunological diseases. acs.org |
| Phenotypic Screening | Identifies compounds with desired cellular effects, revealing novel targets and pathways. nih.gov | Infectious diseases (e.g., tuberculosis), neurodegeneration, rare diseases. nih.govmdpi.com |
| Exploring Related Scaffolds | Isomeric structures like pyrrolo[3,4-c]pyridines have shown anti-HIV and anticancer activity. mdpi.com | Viral infections, metabolic disorders. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties, identify new targets, and design novel compounds. nih.govnih.gov Integrating these computational tools offers a powerful strategy to accelerate the exploration of this compound and its chemical space.
Key applications of AI and ML in future research include:
Predictive Modeling: AI models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govintimal.edu.my This allows researchers to prioritize the synthesis of compounds with a higher likelihood of success, saving significant time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov These models can be optimized to generate structures with high predicted affinity for a specific biological target while simultaneously possessing favorable drug-like properties.
Target Identification and Drug Repurposing: AI algorithms can analyze biological and clinical data to identify new potential protein targets for this chemical scaffold. Furthermore, AI can predict new uses for the existing compound or its derivatives by screening them in silico against databases of disease models and protein structures. nih.gov
Potential Applications as Chemical Probes for Investigating Biological Systems and Pathways
A high-quality chemical probe is a potent and selective small molecule used to study the function of a specific protein (often a kinase) in biological systems. acs.orgnih.gov Such probes are invaluable tools for target validation and for dissecting complex signaling pathways. nih.govacs.org
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a potent kinase inhibitor motif, this compound or an optimized derivative has strong potential for development as a chemical probe. Future work in this area should focus on:
Optimization for Potency and Selectivity: The primary requirement for a chemical probe is high selectivity for its intended target over all other proteins, especially closely related ones. nih.gov Medicinal chemistry efforts could focus on modifying the parent compound to achieve potent inhibition of a single kinase with minimal off-target activity.
Rigorous Characterization: A candidate probe must be thoroughly characterized, including comprehensive profiling against the entire kinome and demonstration of target engagement in cells. nih.gov This ensures that any observed biological effect is directly due to the modulation of the intended target.
Elucidation of Biological Pathways: Once validated, such a probe could be used to investigate the specific role of its target kinase in various cellular processes. nih.gov This helps to validate the kinase as a drug target and provides a deeper understanding of the molecular mechanisms underlying diseases. acs.org
By developing a selective probe from this scaffold, researchers can gain crucial insights into signaling networks, which is essential for designing more effective therapeutic strategies. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and acylation of the pyrrolo[2,3-b]pyridine core. A modified approach involves:
Chlorination : Introducing chlorine at the 6-position using reagents like POCl₃ or NCS under controlled temperatures (0–50°C) .
Acylation : Reacting the chlorinated intermediate with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ethanone moiety .
Optimization Tips :
- Use anhydrous solvents (e.g., THF) to minimize side reactions.
- Monitor reaction progress via TLC, and adjust stoichiometry to reduce byproducts (e.g., dihalogenated derivatives) .
Basic: How can structural integrity and purity be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions. For example, the acetyl group (δ ~2.5 ppm in ) and aromatic protons (δ 6.7–8.2 ppm) confirm regioselectivity .
- Mass Spectrometry (MS) : Exact mass analysis (e.g., HRMS) should match the theoretical mass (C₉H₇ClN₂O: 194.0247 g/mol) .
- Purification : Use column chromatography (eluent: DCM/ethyl acetate) to isolate the compound from brominated or dimerized impurities .
Advanced: How do electron-withdrawing groups at the 6-position influence reactivity in cross-coupling reactions?
Methodological Answer:
The 6-chloro group enhances electrophilicity, enabling Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/H₂O at 105°C facilitates coupling with aryl boronic acids .
- Reactivity Trade-offs : While chlorine activates the ring for coupling, it may sterically hinder bulkier substituents. Compare with bromo analogs (higher reactivity but lower stability) .
- Post-Coupling Modifications : Dechlorination via hydrogenolysis (H₂/Pd-C) can be used to generate unsubstituted derivatives for SAR studies .
Advanced: How can contradictory spectroscopic data for pyrrolo[2,3-b]pyridine derivatives be resolved?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify tautomeric shifts (e.g., NH protons in DMSO-d₆ vs. CDCl₃) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Confirm solid-state structure if spectral ambiguities persist .
Advanced: What strategies evaluate SAR for bacterial RNA polymerase inhibition?
Methodological Answer:
- Derivative Synthesis : Modify the pyrrolopyridine core (e.g., methyl, sulfonyl, or pyridyl substituents) and test inhibitory activity .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus to quantify potency .
- Docking Studies : Model interactions with the RNAP β-subunit to rationalize activity trends (e.g., chloro vs. methoxy groups) .
Advanced: How to design metabolic stability studies using HRMS?
Methodological Answer:
- In Vitro Incubation : Expose the compound to liver microsomes (human/rat) and quench reactions at timed intervals .
- HRMS Analysis : Monitor exact mass shifts (e.g., +16 Da for hydroxylation, -42 Da for deacetylation) .
- Metabolite Identification : Use MS/MS fragmentation to assign structures (e.g., glutathione adducts at m/z 377.9885) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
